N-Hydroxymaleimide: A Technical Guide for Researchers
N-Hydroxymaleimide: A Technical Guide for Researchers
CAS Number: 4814-74-8
N-Hydroxymaleimide (NHM) is a versatile organic compound that plays a crucial role in various scientific disciplines, particularly in the realms of bioconjugation, polymer chemistry, and drug development.[1] Its unique chemical structure, featuring a reactive maleimide (B117702) group and an N-hydroxy functionality, allows for specific and efficient covalent bond formation, making it an invaluable tool for researchers and scientists. This technical guide provides an in-depth overview of N-Hydroxymaleimide, including its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Core Properties of N-Hydroxymaleimide
N-Hydroxymaleimide is a white to off-white crystalline powder with a molecular weight of 113.07 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4814-74-8 | [1][2][3] |
| Molecular Formula | C4H3NO3 | [1][3] |
| Molecular Weight | 113.07 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 130 - 133 °C (decomposes) | [1][4] |
| Solubility | Sparingly soluble in water. | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis of N-Hydroxymaleimide
A common method for the synthesis of N-Hydroxymaleimide involves the reaction of maleic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride. The following protocol provides a general procedure for its preparation.
Experimental Protocol: Synthesis of N-Hydroxymaleimide
Materials:
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Maleic anhydride
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Hydroxylamine hydrochloride
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Anhydrous ether
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Acetic anhydride
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Anhydrous sodium acetate
Procedure:
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Formation of Maleanilic Acid Intermediate: Dissolve maleic anhydride in anhydrous ether. To this solution, add a solution of hydroxylamine hydrochloride in ether dropwise with stirring. A thick suspension will form. Continue stirring at room temperature for 1 hour. Cool the mixture in an ice bath and collect the resulting cream-colored powder by suction filtration. This intermediate product can be used in the next step without further purification.
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Cyclization to N-Hydroxymaleimide: In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate. Add the intermediate product from the previous step to this mixture. Heat the suspension on a steam bath with swirling for approximately 30 minutes until the solid dissolves.
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Precipitation and Purification: Cool the reaction mixture to near room temperature in a cold water bath. Pour the cooled solution into ice water to precipitate the N-Hydroxymaleimide. Collect the precipitate by suction filtration and wash it thoroughly with ice-cold water, followed by a wash with petroleum ether. The crude product can be further purified by recrystallization from a suitable solvent such as cyclohexane (B81311) to yield canary-yellow needles.
Applications in Bioconjugation
The maleimide group of N-Hydroxymaleimide exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specific reaction forms a stable thioether bond, making N-Hydroxymaleimide and its derivatives excellent reagents for bioconjugation.
Thiol-Maleimide Reaction Mechanism
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008) residues.
Experimental Protocol: Antibody Labeling with a Maleimide-Functionalized Dye
This protocol outlines a general procedure for labeling an antibody with a fluorescent dye containing a maleimide group.
Materials:
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Antibody solution (e.g., IgG)
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Maleimide-activated fluorescent dye
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Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
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Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
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Drug-Linker Preparation: Dissolve the maleimide-activated dye in a compatible solvent like DMSO to a known concentration.
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Conjugation Reaction: Add the dissolved maleimide-dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
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Quenching: Add the quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
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Purification: Purify the antibody-dye conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.
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Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.
Applications in Polymer Chemistry
N-Hydroxymaleimide is a valuable monomer and intermediate in the synthesis of functional polymers.[1] Its incorporation into polymer chains can introduce reactive sites for subsequent modification or crosslinking, enhancing properties such as thermal stability and mechanical strength.[1] For instance, copolymers of N-Hydroxymaleimide and styrene (B11656) can be prepared and find use in various material applications.
Conclusion
N-Hydroxymaleimide is a cornerstone reagent for chemical biologists, medicinal chemists, and material scientists. Its well-defined reactivity, particularly the selective reaction of its maleimide group with thiols, provides a robust and reliable method for the covalent modification of biomolecules and the synthesis of advanced polymeric materials. The experimental protocols and fundamental principles outlined in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of N-Hydroxymaleimide in their work.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. grokipedia.com [grokipedia.com]
